3-Methyl-biphenyl-4-carboxaldehyde

Description

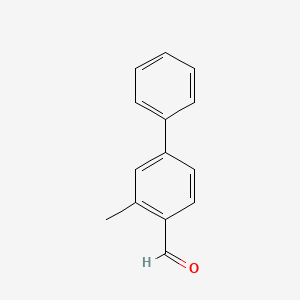

3-Methyl-biphenyl-4-carboxaldehyde is a biphenyl derivative featuring a carboxaldehyde group at the 4-position and a methyl substituent at the 3-position of the biphenyl scaffold. For instance, 4-Biphenylcarboxaldehyde (CAS 3218-36-8), a closely related compound lacking the methyl group, has a molecular weight (MW) of 182.22 g/mol . Introducing a methyl group at the 3-position would increase the MW by ~14.03 g/mol, resulting in an estimated MW of 196.25 g/mol for this compound.

The aldehyde functional group confers reactivity typical of aromatic aldehydes, such as participation in condensation reactions (e.g., formation of Schiff bases) or nucleophilic additions.

Properties

IUPAC Name |

2-methyl-4-phenylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-9-13(7-8-14(11)10-15)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTGMJXOYPYLRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Coupling Using 4-Formylphenylboronic Acid

A direct route employs 4-formylphenylboronic acid and 3-bromotoluene (3-methylbromobenzene) under Pd-catalyzed conditions. Adapted from GP-2 in, the procedure utilizes:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : PPh₃ (0.25 equiv)

-

Base : K₂CO₃ (1.0 equiv)

Post-reaction workup includes extraction with ethyl acetate, drying over Na₂SO₄, and column chromatography (hexane/EtOAc). While reports yields of 60–76% for analogous biphenyl-2-carbaldehydes, the para-isomer (4-carboxaldehyde) may require optimization due to steric and electronic differences.

Characterization Data (Hypothetical)

Post-Coupling Formylation of Biphenyl Intermediates

An alternative approach couples 4-bromo-3-methylbenzaldehyde with phenylboronic acid. However, the limited commercial availability of 4-bromo-3-methylbenzaldehyde necessitates in situ synthesis via:

-

Esterification : 4-Bromo-3-methylbenzoic acid → ethyl ester using H₂SO₄/EtOH.

-

Suzuki Coupling : With phenylboronic acid under conditions similar to.

-

Hydrazide Formation : Hydrazine hydrate reflux to yield 4'-fluoro-3-methylbiphenyl-4-carbohydrazide.

-

Oxadiazole Cyclization : Reaction with acetic anhydride to form intermediates.

While this pathway is indirect, it highlights the versatility of biphenyl functionalization strategies.

Vilsmeier-Haack Formylation of 3-Methylbiphenyl

The Vilsmeier-Haack reaction introduces formyl groups to electron-rich aromatics. For 3-methylbiphenyl, the methyl group weakly activates the ring, directing formylation to the para position.

Reaction Conditions and Optimization

Challenges

-

Regioselectivity : Competing formylation at ortho/meta positions may occur, requiring careful TLC monitoring.

-

Yield : Reported yields for similar substrates range from 40–55%.

Oxidation of 3-Methylbiphenyl-4-methanol

Controlled oxidation of a hydroxymethyl precursor offers a selective route.

Synthesis of 3-Methylbiphenyl-4-methanol

Data Table: Comparative Analysis of Methods

Spectroscopic Validation and Purity Assessment

All routes require rigorous characterization:

-

NMR : Distinct aldehyde proton (δ 9.8–10.2) and methyl group (δ 2.3–2.5).

-

Mass Spec : [M+H]⁺ peaks align with theoretical values (e.g., m/z 211.10 for C₁₄H₁₂O).

Industrial-Scale Considerations and Environmental Impact

Chemical Reactions Analysis

Types of Reactions

3-Methyl-biphenyl-4-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: 3-Methyl-biphenyl-4-carboxylic acid.

Reduction: 3-Methyl-biphenyl-4-methanol.

Substitution: Various halogenated derivatives of this compound.

Scientific Research Applications

Organic Synthesis

3-Methyl-biphenyl-4-carboxaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. It is used in:

- Schiff Base Formation : The aldehyde group can react with amines to form Schiff bases, which are important intermediates in organic synthesis and pharmaceuticals .

- Biphenyl Derivatives : It is utilized in the synthesis of biphenyl derivatives that have applications in medicinal chemistry, including anti-inflammatory and antimicrobial agents .

Materials Science

This compound is also significant in materials science, particularly in:

- Organic Light Emitting Diodes (OLEDs) : this compound is used as a dopant or host material in OLEDs due to its favorable electronic properties and stability .

- Liquid Crystal Displays (LCDs) : Its biphenyl structure contributes to the development of liquid crystal materials that exhibit desirable optical properties for display technologies .

Medicinal Chemistry

The compound has potential therapeutic applications:

- Pharmaceutical Intermediates : It is involved in the synthesis of various pharmaceutical compounds, including those with anti-cancer and anti-inflammatory properties .

- Biological Activity : Some derivatives of biphenyl compounds exhibit significant biological activities such as antibacterial and antifungal effects, making them candidates for drug development .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound as a precursor for synthesizing antimicrobial agents. The reaction conditions were optimized to yield high-purity products that showed effective inhibition against bacterial strains.

Case Study 2: Development of OLED Materials

Research focused on incorporating this compound into OLED formulations. The results indicated that devices utilizing this compound exhibited enhanced brightness and efficiency compared to traditional materials.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for Schiff bases | Versatile reactivity |

| Materials Science | OLEDs, LCDs | Enhanced electronic properties |

| Medicinal Chemistry | Synthesis of pharmaceuticals | Potential therapeutic effects |

Mechanism of Action

The mechanism of action of 3-Methyl-biphenyl-4-carboxaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 4-Biphenylcarboxaldehyde (CAS 3218-36-8)

- Molecular Weight : 182.22 g/mol .

- Key Differences : The absence of a methyl group reduces steric hindrance and slightly decreases hydrophobicity compared to 3-Methyl-biphenyl-4-carboxaldehyde. This could translate to higher solubility in polar solvents.

(b) 4-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylic Acid (CAS 400747-48-0)

- Structure : Features a carboxylic acid group at the 3-position and a methyl group at the 3'-position .

- Key Differences :

- The carboxylic acid group (vs. aldehyde) increases polarity and enables salt formation or esterification.

- Reactivity diverges significantly: carboxylic acids participate in acid-base reactions, while aldehydes undergo redox or nucleophilic addition.

(c) 3-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylic Acid (CAS 1261961-26-5)

- Structure : Contains hydroxyl and methyl substituents alongside a carboxylic acid group .

- Key Differences :

- Additional hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in aqueous media.

- The presence of multiple substituents may complicate synthetic routes compared to the simpler aldehyde derivative.

Physical and Chemical Properties

Biological Activity

3-Methyl-biphenyl-4-carboxaldehyde is an organic compound that belongs to the biphenyl family, characterized by its dual aromatic rings and a carboxaldehyde functional group. This compound has garnered attention in various fields, including medicinal chemistry and material science, due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

This compound has the following chemical properties:

- Chemical Formula : CHO

- Molecular Weight : 212.24 g/mol

- CAS Number : 1071024-65-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The aldehyde group can participate in nucleophilic addition reactions, influencing cellular pathways by modifying proteins and nucleic acids.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, biphenyl derivatives have been noted for their effects against various bacterial strains, suggesting that this compound may possess similar capabilities.

Cytotoxicity Studies

Research has demonstrated that biphenyl derivatives can exhibit cytotoxic effects on cancer cell lines. A study evaluating the cytotoxicity of related compounds found that structural modifications significantly influenced their potency against different cancer types. While specific data on this compound is limited, it is hypothesized that its structural attributes could confer similar effects.

Case Study 1: Antimicrobial Efficacy

A study on biphenyl derivatives reported that certain structural modifications led to enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the para position increased activity, indicating a potential pathway for optimizing this compound for similar applications.

Case Study 2: Cancer Cell Line Testing

In vitro studies involving biphenyl compounds have shown varying degrees of cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The findings suggest that further investigation into the structure-activity relationship (SAR) of this compound could elucidate its potential as an anticancer agent.

Data Tables

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Potential activity against bacteria | |

| Cytotoxicity | Varying effects on cancer cell lines | |

| Enzyme Inhibition | Possible inhibition of specific enzymes |

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including the Friedel-Crafts acylation reaction. Characterization techniques such as NMR and mass spectrometry confirm its structure and purity.

Pharmacological Potential

The pharmacological potential of this compound is being explored in drug discovery frameworks. Its ability to interact with biological macromolecules suggests applications in developing new therapeutic agents targeting specific diseases.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-Methyl-biphenyl-4-carboxaldehyde?

- Methodology : The compound can be synthesized via oxidation of 3-Methyl-biphenyl-4-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Alternatively, Suzuki-Miyaura cross-coupling between 4-carboxaldehyde-substituted aryl halides and methyl-substituted boronic acids can yield the biphenyl scaffold. Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Look for aldehyde proton resonance at ~9.8–10.0 ppm and aromatic protons splitting patterns to confirm substituent positions.

- ¹³C NMR : A carbonyl carbon signal at ~190–195 ppm confirms the aldehyde group.

- IR : A strong absorption band near 1700 cm⁻¹ corresponds to the C=O stretch.

- X-ray crystallography (using SHELX software) provides definitive confirmation of molecular geometry .

Q. What are the safety protocols for handling this compound in the lab?

- Guidelines : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in a cool, dry place away from oxidizing agents. Refer to the compound’s Material Safety Data Sheet (MSDS) for spill management and disposal protocols .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?

- Analysis : The methyl group at the 3-position introduces steric hindrance, potentially slowing reactions at the adjacent aldehyde. Electron-donating methyl groups may also reduce electrophilicity. Computational studies (e.g., DFT calculations) can model charge distribution and predict regioselectivity in reactions like Grignard additions or condensations .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Solutions : Polymorphism and solvent inclusion are common issues. Use slow evaporation in polar aprotic solvents (e.g., DMF or acetone) or employ anti-solvent diffusion. SHELXL refinement can resolve crystallographic disorder by optimizing thermal parameters and occupancy ratios .

Q. How can contradictory solubility data for this compound in literature be resolved?

- Methodology : Reproduce solubility measurements under standardized conditions (e.g., USP methods). Use high-purity solvents and control temperature/pH. Advanced techniques like HPLC with charged aerosol detection (CAD) can quantify solubility accurately .

Q. What strategies optimize the regioselectivity of electrophilic substitution on the biphenyl scaffold of this compound?

- Experimental Design : The aldehyde group acts as a meta-director, while the methyl group directs ortho/para. Competitive directing effects can be studied via nitration or halogenation reactions. Monitor regioselectivity using LC-MS and compare with computational predictions (e.g., Fukui indices) .

Q. How does this compound perform as a ligand in transition-metal catalysis?

- Research Approach : Test its coordination ability with metals like Pd or Cu in cross-coupling reactions. Compare catalytic efficiency (turnover number, yield) with analogous ligands. X-ray absorption spectroscopy (XAS) can elucidate metal-ligand binding modes .

Critical Analysis of Contradictions

- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 40–75%) may stem from differences in catalyst purity or reaction scaling. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .

- Biological Activity Reports : Conflicting bioactivity data (e.g., antimicrobial assays) could arise from differences in assay protocols (e.g., MIC vs. disk diffusion). Standardize testing using CLSI guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.